Azamulin, chemically known as 14-O-(5-(2-amino-1,3,4-triazolyl)thioacetyl)-dihydromutilin, is a semi-synthetic antibiotic belonging to the pleuromutilin class. [, ] It serves as a valuable tool in scientific research, particularly in the field of drug metabolism studies. [, , , , , , , , , , , , , , ] Azamulin exhibits high selectivity for inhibiting specific cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. [, , , , , , , , , , , , , , , ]
Azamulin is a potent and selective irreversible inhibitor of cytochrome P450 3A isoforms, particularly CYP3A4 and CYP3A5. This compound has garnered attention in pharmacological research due to its significant role in drug metabolism, particularly in the context of assessing drug interactions and metabolic clearance. Azamulin's chemical identity is defined by its CAS number 76530-44-4, and it is classified under antimicrobial agents with specific applications in studying cytochrome P450 enzymes.
Azamulin is derived from the pleuromutilin class of antibiotics, which are known for their antibacterial properties. It has been utilized in various studies to evaluate its inhibitory effects on cytochrome P450 enzymes, particularly in human liver microsomes. The compound is characterized by its high selectivity towards CYP3A isoforms, with IC50 values ranging from 26 to 240 nM against CYP3A4 and CYP3A5 . Its classification as an irreversible inhibitor makes it particularly useful for studying enzyme kinetics and drug interactions.
The synthesis of azamulin typically involves complex organic chemistry techniques. While specific synthetic routes are not detailed in the provided sources, the general process includes:
The precise synthetic pathway may involve multiple steps including cyclization, functional group modifications, and possibly the use of protecting groups to achieve the final product.
Azamulin's molecular structure is characterized by a complex arrangement that allows it to interact specifically with cytochrome P450 enzymes. The key features include:
The structural characterization has been explored using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its binding interactions with CYP3A enzymes .
Azamulin undergoes various chemical reactions primarily related to its role as an inhibitor of cytochrome P450 enzymes. Key aspects include:
The technical details often involve liquid chromatography coupled with mass spectrometry (LC-MS/MS) to analyze substrate conversion rates before and after azamulin treatment.
The mechanism of action for azamulin centers on its interaction with cytochrome P450 enzymes:
Studies have shown that azamulin's binding affinity varies based on the specific isoform of cytochrome P450 being studied, highlighting its selectivity towards CYP3A4/5 .
Azamulin exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise conditions must be maintained for effective use .
Azamulin has several important applications in scientific research:
Azamulin (chemical name: (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.0¹,⁸]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate) is a semisynthetic derivative of the tricyclic diterpenoid antibiotic pleuromutilin (C₂₂H₃₄O₅), isolated from Clitopilus fungi [2] [4]. Its molecular formula is C₂₄H₃₈N₄O₄S, with a molar mass of 478.65 g/mol [4] [9]. The core structure retains pleuromutilin’s characteristic tricyclic scaffold—comprising a fused 5-6-8 ring system—but features a critical modification at the C14 position. Here, the native glycolic acid moiety is replaced by a [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate side chain [4] [5]. This modification is synthesized via acylation of the C14 hydroxyl group of dihydromutilin (a saturated pleuromutilin derivative) using reactive intermediates that append the heterocyclic thioacetate group [5] [9].
Table 1: Structural Comparison of Pleuromutilin and Azamulin
Feature | Pleuromutilin | Azamulin |
---|---|---|
Core Structure | Tricyclic diterpenoid (5-6-8 rings) | Modified tricyclic diterpenoid |
C14 Substituent | Hydroxyacetate | [(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Molecular Formula | C₂₂H₃₄O₅ | C₂₄H₃₈N₄O₄S |
Key Functional Groups | Ketone (C3), Ester (C14) | Ketone (C3), Thioester-triazole (C14) |
Bioactivity | Ribosomal binding | Ribosomal binding + CYP3A4 inhibition |
The stereochemistry of azamulin is rigorously conserved, with eight chiral centers maintaining the (3aS,4R,5S,6S,8R,9R,9aR,10R) configuration of pleuromutilin [2] [5]. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the tricyclic core’s conformation enables high-affinity interactions with both bacterial ribosomes and mammalian cytochrome P450 enzymes [5] [7].
Azamulin exhibits moderate aqueous solubility (>300 μM) but limited solubility in pure water, necessitating cosolvents like acetonitrile or dimethyl sulfoxide (DMSO) for in vitro studies [7] [9]. It demonstrates stability in organic solvents (e.g., acetonitrile) for ≥12 days at 4°C, but aqueous solutions are susceptible to oxidation and hydrolysis due to the labile ester linkage and triazole ring [7] [9]. The compound’s logP (partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity that influences membrane permeability—a trait leveraged for intracellular CYP3A4 targeting [7].
Stability challenges arise under physiological conditions:
Table 2: Physicochemical Profile of Azamulin
Property | Value/Characteristic | Functional Implication |
---|---|---|
Solubility (water) | <10 µM | Requires organic cosolvents for assays |
Solubility (ACN) | >300 µM | Suitable for stock solutions |
logP | ~3.2 (predicted) | Moderate membrane permeability |
Stability (aqueous) | Hours (pH 7.4, 37°C) | Short half-life in biological matrices |
Stability (organic) | >12 days (ACN, 4°C) | Suitable for long-term storage |
Formulation strategies focus on mitigating instability:
The antibacterial and enzymatic inhibitory activities of azamulin are governed by discrete structural motifs:
Core Tricyclic Scaffold
C14 Side Chain
Table 3: SAR of Key Azamulin Modifications
Structural Element | Modification | Impact on Activity |
---|---|---|
C14 Side Chain | Thioacetate linker | 100× ↑ CYP3A4 affinity vs. acetate linker |
Triazole C5 substituent | -NH₂ vs. -H | 10× ↑ irreversible CYP3A4 inhibition |
C3 Configuration | Epimerization (3α-OH) | Loss of ribosomal binding |
C12 Methyl | Demethylation | 50× ↓ antibacterial activity |
Ring B saturation | Dihydro vs. diene | Enhanced metabolic stability |
Mechanistic Implications
Structure-Activity Landscape: Optimization balances dual activities—increasing triazole size improves CYP3A4 potency but may sterically hinder ribosomal access. Recent syntheses exploit radical cyclization and oxidative fragmentation to generate C12-alkylated analogs with improved pharmacokinetics [5].
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